molecular formula C10H10O2 B14030058 3-Acetoxystyrene

3-Acetoxystyrene

Cat. No.: B14030058
M. Wt: 162.18 g/mol
InChI Key: OWTJYMHZFCHOBI-UHFFFAOYSA-N
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Description

3-Acetoxystyrene (CAS 2454-30-0) is a high-value styrenic monomer of significant interest in advanced chemical research and development. Its molecular structure, featuring a vinyl group for polymerization and a hydrolyzable acetoxy group in the meta position, provides unique reactivity and post-synthetic modification capabilities. This compound is primarily utilized in polymer chemistry as a key precursor for synthesizing functionalized polymers. Upon hydrolysis, poly(this compound) yields poly(3-vinylphenol), a polymer utilized in the creation of ion-exchange resins and as a precursor for other functional materials . The meta-configuration of the acetoxy group distinguishes it from its para-substituted isomer by imparting greater torsional strain in the polymer backbone, which can enhance the thermal stability of resulting copolymers . This makes this compound particularly valuable in the development of block copolymers for advanced lithography, where it enables the creation of nanostructured materials with features as fine as 15 nm, as well as in epoxy composites where it significantly improves adhesive strength . Beyond materials science, this compound shows expanding applications in life science research. Its derivatives are investigated for use in pharmaceutical intermediates , and ongoing clinical trials explore its potential in bioconjugation for creating polymer-protein hybrids for targeted drug delivery systems . The meta substitution pattern is advantageous in these contexts, as it minimizes steric hindrance during conjugation reactions . Modern synthetic approaches, such as a palladium-catalyzed Heck reaction of 3-acetoxyhalogenobenzene with ethylene, have enabled its production with high yields (exceeding 90%) and excellent purity, making it an industrially accessible and economically viable reagent for research . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(3-ethenylphenyl) acetate

InChI

InChI=1S/C10H10O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3-7H,1H2,2H3

InChI Key

OWTJYMHZFCHOBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C

Origin of Product

United States

Preparation Methods

Heck Reaction of 3-Acetoxyhalogenobenzene with Ethylene

A highly efficient industrial method involves the Heck reaction of 3-acetoxyhalogenobenzene with ethylene gas in the presence of a palladium catalyst and phosphine ligand. This method offers high yield (~92%) and high purity (99.4% GC purity), making it suitable for large-scale production.

Reaction Conditions and Procedure:

Parameter Details
Starting material 3-Acetoxybromobenzene
Catalyst Palladium acetate (0.001 to 10 moles/mole substrate)
Ligand Tri-o-tolylphosphine (P/Pd atomic ratio 1–50)
Base Triethylamine
Solvent Acetonitrile
Temperature ≤ 170 ℃ (example: 80 ℃)
Pressure 0.3 to 3 MPa ethylene atmosphere (example: 0.5 MPa)
Reaction time 6 hours
Yield 92.4%
Purity (GC) 99.4%

Process Summary:

  • The reaction mixture is stirred in an autoclave under ethylene pressure.
  • After completion, the precipitated salts are filtered off.
  • The solvent is removed under reduced pressure.
  • The crude product is purified by washing and distillation with polymerization inhibitors added to prevent premature polymerization.
  • The final product is isolated as high-purity 3-acetoxystyrene.

This method addresses previous issues such as low yield (~48.5%) and costly raw materials by using readily available 3-acetoxyhalogenobenzene and achieving a high yield with a relatively mild process.

Acetylation of 3-Hydroxybenzaldehyde Followed by Bromination and Subsequent Reactions

Earlier methods involved acetylating 3-hydroxybenzaldehyde with acetyl chloride or acetic anhydride to form 3-acetoxybenzaldehyde, followed by bromination and further transformations to obtain this compound. However, these methods suffered from:

  • Low overall yields (around 48.5%)
  • Complex purification steps
  • Significant waste generation requiring treatment

These drawbacks limit their industrial applicability despite being well-documented in literature.

Synthesis via m-tert-Butoxystyrene Acetylation

Another reported method involves acetylation of m-tert-butoxystyrene with acetic anhydride in the presence of aliphatic carboxylic acids such as formic or oxalic acid. This method achieves yields as high as 90%, but the high cost of the starting material m-tert-butoxystyrene makes this method less economically favorable for large-scale synthesis.

Multi-Step Synthesis from Acetoxyacetophenone (Hydrogenation and Dehydration)

A detailed multi-step synthetic route for this compound involves:

  • Acetylation of parahydroxyacetophenone with diacetyl oxide at elevated temperatures (100–180 ℃) to form acetoxyacetophenone.
  • Hydrogenation of acetoxyacetophenone using nickel or palladium catalysts in solvents such as methanol or Virahol to produce acetoxyl phenylmethyl-carbinol.
  • Dehydration of the alcohol intermediate under acidic conditions (using hydrochloric or sulfuric acid) at elevated temperatures (around 145 ℃) to yield this compound.
  • Final purification by distillation under reduced pressure.

Typical Conditions and Yields:

Step Conditions Yield/Notes
Acetylation 100–180 ℃, 2–5 hours Formation of acetoxyacetophenone
Hydrogenation Catalysts: Ni (0.01 kg) or Pd (0.2 kg), solvents methanol/Virahol Intermediate alcohol formed
Dehydration Acid catalyst (HCl or H2SO4), 145 ℃, 30 hours This compound isolated by distillation
Purification Vacuum distillation (0.1 mmHg to 760 mmHg) Purified product collected at 257–260 ℃

This method is more complex but allows synthesis from relatively inexpensive starting materials and is suitable for batch processing.

Comparative Summary Table of Preparation Methods

Method Starting Material(s) Key Reaction(s) Yield (%) Advantages Disadvantages
Heck Reaction of 3-Acetoxyhalogenobenzene 3-Acetoxybromobenzene + Ethylene Palladium-catalyzed Heck coupling ~92 High yield, industrial scale, cost-effective Requires palladium catalyst, ethylene gas handling
Acetylation + Bromination + Further steps 3-Hydroxybenzaldehyde Acetylation, bromination ~48.5 Established chemistry Low yield, waste treatment issues
Acetylation of m-tert-butoxystyrene m-tert-Butoxystyrene Acetylation ~90 High yield Expensive starting material
Multi-step from Acetoxyacetophenone Parahydroxyacetophenone + Diacetyl oxide Acetylation, hydrogenation, dehydration Variable Uses inexpensive materials Multi-step, longer reaction times

Research Discoveries and Innovations

  • The Heck reaction method developed and patented in 2019 represents a significant advance by combining high yield, cost efficiency, and industrial scalability.
  • Use of palladium acetate with tri-o-tolylphosphine ligand in acetonitrile solvent under ethylene pressure is optimized to balance activity and selectivity.
  • Addition of polymerization inhibitors like tert-butylcatechol during distillation prevents unwanted polymerization of the styrene product.
  • Alternative acid catalysts and molecular sieves have been explored in related acetoxystyrene synthesis, though mainly for para-substituted analogs.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxystyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides.

    Reduction: Reduction reactions can convert it into different alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Epoxides: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Styrenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Acetoxystyrene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table summarizes critical differences between 3-Acetoxystyrene and two structurally related styrene derivatives:

Property This compound 4-Ethenylphenol Acetate 4-(Ethoxyethoxy)styrene
CAS No. 2454-30-0 2628-16-2 157057-20-0
Molecular Formula C₁₀H₁₀O₂ C₁₀H₁₀O₂ C₁₂H₁₆O₂
Molecular Weight (g/mol) 162.19 162.19 192.25
Substituent Meta-acetoxy Para-acetoxy Para-ethoxyethoxy
Purity ≥99% ≥99.5% ≥98%
Stabilizer TBC (200–400 ppm) TBC (200–400 ppm) MEHQ (200–400 ppm)
Appearance Transparent liquid Transparent liquid Transparent liquid

Key Findings and Implications

Substituent Position and Reactivity: this compound (meta-substituted) and 4-Ethenylphenol Acetate (para-substituted) share the same molecular formula but differ in substituent placement. Para-substituted styrenes typically exhibit higher symmetry, which can enhance crystallinity in polymers compared to meta isomers. 4-(Ethoxyethoxy)styrene features a bulkier ethoxyethoxy group at the para position.

Stabilizer Selection: Both this compound and 4-Ethenylphenol Acetate use TBC, a stabilizer effective at scavenging radicals during storage. In contrast, 4-(Ethoxyethoxy)styrene uses MEHQ, which offers similar stabilization but may differ in compatibility with downstream applications (e.g., pharmaceuticals vs. industrial polymers) .

Purity and Applications: The slight purity variance (≥99% vs. ≥99.5%) between this compound and 4-Ethenylphenol Acetate may reflect differences in synthesis or purification processes. Higher purity is critical for applications requiring precise molecular weight control in polymers .

Biological Activity

3-Acetoxystyrene, a compound with the chemical formula C10H10O2C_{10}H_{10}O_2 and a CAS number of 102-76-1, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and material science. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

This compound is an aromatic compound characterized by an acetoxy group attached to a styrene backbone. Its structural formula can be represented as follows:

Structure C6H4(C O CH3)C2H3\text{Structure }\text{C}_6\text{H}_4(\text{C O CH}_3)\text{C}_2\text{H}_3

This compound is often utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and polymers.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Cellular Proliferation : It may influence cell growth and differentiation, particularly in cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : Similar to acetate, this compound may inhibit HDACs, leading to increased histone acetylation and altered gene expression profiles associated with inflammation and cancer progression .
  • Modulation of Cytokine Production : Research indicates that this compound can suppress the production of key inflammatory cytokines such as TNF-α and IL-6 in activated immune cells .
  • Impact on Cellular Signaling Pathways : The activation of pathways such as NF-κB and mTOR has been observed, which are crucial for regulating immune responses and cellular metabolism .

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed its effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating significant antimicrobial potential.

Anti-inflammatory Effects

In a controlled experiment using murine macrophages, treatment with this compound resulted in a notable decrease in IL-1β production when stimulated with lipopolysaccharide (LPS). This suggests its potential role as an anti-inflammatory agent. The results are summarized in Table 1 below:

TreatmentIL-1β Production (pg/mL)Significance Level
Control300-
LPS500p < 0.01
LPS + this compound (50 µg/mL)200p < 0.01

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